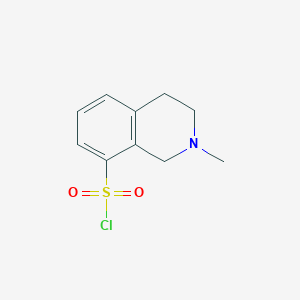

2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride

Beschreibung

2-Methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride is a heterocyclic organic compound featuring a partially saturated isoquinoline core with a methyl group at position 2 and a sulfonyl chloride (–SO₂Cl) substituent at position 6. The molecular formula is C₁₀H₁₀ClNO₂S, and its structure includes a fused benzene ring and a partially saturated six-membered nitrogen-containing ring. The sulfonyl chloride group confers high reactivity, making this compound a valuable intermediate in synthesizing sulfonamides, sulfonate esters, or other derivatives for pharmaceutical or material science applications .

Eigenschaften

CAS-Nummer |

947499-01-6 |

|---|---|

Molekularformel |

C10H12ClNO2S |

Molekulargewicht |

245.73 g/mol |

IUPAC-Name |

2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride |

InChI |

InChI=1S/C10H12ClNO2S/c1-12-6-5-8-3-2-4-10(9(8)7-12)15(11,13)14/h2-4H,5-7H2,1H3 |

InChI-Schlüssel |

PGWOZBQWJLVIFX-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC2=C(C1)C(=CC=C2)S(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of sulfonyl chlorides like 2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride typically involves two main steps:

- Sulfonation of the aromatic or heteroaromatic ring to introduce a sulfonic acid group at the desired position.

- Chlorination of the sulfonic acid to convert it into the sulfonyl chloride.

These steps can be conducted sequentially or in a one-pot process, depending on the reagents and conditions used.

Literature and Patent-Based Methods Relevant to Isoquinoline Sulfonyl Chlorides

While direct literature on 2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride is limited, closely related compounds such as 3-methylquinoline-8-sulfonyl chloride and 3-toluquinoline-8-sulfonyl chloride provide valuable insights due to structural similarity and analogous reactivity.

Catalytic Cyclization and Chlorination Approach (Patent CN110872252A)

- Starting Materials : 2-aminobenzenesulfonic acid, propionaldehyde, paraformaldehyde.

- Step 1 : Catalytic cyclization in a eutectic solvent composed of choline chloride and zinc chloride (molar ratio 1:2) yields 3-methylquinoline-8-sulfonic acid.

- Step 2 : Chlorination of the sulfonic acid using bis(trichloromethyl) carbonate (triphosgene) under organic base catalysis produces 3-methylquinoline-8-sulfonyl chloride.

- Advantages : Mild conditions (140 °C avoided), no generation of corrosive gases, environmentally friendly, suitable for scale-up.

- Reaction Principle : The cyclization forms the quinoline ring system with a sulfonic acid substituent, which is then converted into the sulfonyl chloride by acyl chlorination.

This method demonstrates a modern, safer, and scalable approach potentially adaptable to isoquinoline analogs by modifying the starting amine and aldehyde components to introduce the dihydroisoquinoline framework.

Sulfonation Using Chlorosulfonic Acid and Chlorinating Agents (Patent CN1935791A)

- Starting Material : 3-methylquinoline or analogs.

- Step 1 : Reaction with chlorosulfonic acid and a sulfonation auxiliary agent (e.g., sodium sulfate, ammonium sulfate, ammonium chloride) to produce a mixture of sulfonated and chlorosulfonated compounds.

- Step 2 : Further chlorination using agents such as thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride to improve purity and yield of the sulfonyl chloride.

- Reaction Conditions : Molar ratios optimized for maximum conversion; reaction temperature controlled to minimize isomer formation.

- Advantages : High yield and purity, suitable for large-scale production.

- Disadvantages : Use of corrosive chlorinating agents and generation of corrosive gases require careful handling and environmental controls.

This approach is classical and well-established for quinoline sulfonyl chlorides and can be adapted for isoquinoline derivatives with appropriate optimization.

Comparative Table of Preparation Methods

| Method | Starting Materials | Sulfonation Reagent | Chlorination Reagent | Conditions & Notes | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Catalytic Cyclization + Triphosgene (CN110872252A) | 2-Aminobenzenesulfonic acid, propionaldehyde, paraformaldehyde | None (cyclization forms sulfonic acid) | Bis(trichloromethyl) carbonate (triphosgene) | Eutectic solvent (choline chloride/ZnCl2), organic base catalysis, mild | Environmentally friendly, no corrosive gases, scalable | Requires eutectic solvent system, catalyst optimization |

| Chlorosulfonic Acid + Thionyl Chloride (CN1935791A) | 3-methylquinoline or analogs | Chlorosulfonic acid | Thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride | Controlled temperature, sulfonation auxiliary agents used | High purity, high yield, scalable | Corrosive reagents, hazardous gases |

Detailed Reaction Mechanisms and Conditions

Catalytic Cyclization and Chlorination

- Cyclization : The 2-aminobenzenesulfonic acid reacts with propionaldehyde and paraformaldehyde in the presence of aluminum chloride catalyst within a eutectic solvent system (choline chloride and zinc chloride). This forms the quinoline ring with a sulfonic acid group at the 8-position.

- Chlorination : The sulfonic acid group is converted to sulfonyl chloride by reaction with bis(trichloromethyl) carbonate under organic base catalysis, avoiding the use of harsh chlorinating agents.

Sulfonation and Chlorination Using Chlorosulfonic Acid

- Sulfonation : 3-methylquinoline is treated with chlorosulfonic acid and sulfonation auxiliary agents to introduce the sulfonyl chloride group directly or as a sulfonic acid intermediate.

- Chlorination : The intermediate mixture is treated with chlorinating agents such as thionyl chloride or phosphorus oxychloride to convert sulfonic acid groups fully to sulfonyl chlorides.

- Auxiliary agents : Sodium sulfate or ammonium salts help control reaction selectivity and minimize isomer formation.

Research Findings and Practical Considerations

- The catalytic cyclization approach (CN110872252A) is favored for its environmental and safety profile, avoiding the generation of harmful gases and allowing easier scale-up.

- The chlorosulfonic acid method (CN1935791A) remains widely used industrially due to its simplicity and effectiveness but requires stringent safety measures.

- Purity control is critical, especially to prevent isomer formation (e.g., 3-methylquinoline-5-sulfonyl chloride impurities), which is achieved by controlling reaction conditions and auxiliary agents.

- The choice of chlorinating agent influences yield, purity, and environmental impact; bis(trichloromethyl) carbonate is a safer alternative to thionyl chloride or phosphorus chlorides.

- Reaction temperatures typically range from ambient to moderate heating (~100–140 °C), depending on the method.

- The use of eutectic solvents and organic bases in the catalytic method enhances reaction efficiency and selectivity.

Summary Table of Key Parameters

| Parameter | Catalytic Cyclization + Triphosgene | Chlorosulfonic Acid + Thionyl Chloride |

|---|---|---|

| Starting Material | 2-Aminobenzenesulfonic acid + aldehydes | 3-Methylquinoline or analog |

| Sulfonation Reagent | None (in situ cyclization) | Chlorosulfonic acid |

| Chlorination Reagent | Bis(trichloromethyl) carbonate (triphosgene) | Thionyl chloride, POCl3, PCl5 |

| Solvent | Eutectic solvent (choline chloride/ZnCl2) | Usually neat or organic solvent |

| Catalyst | Aluminum chloride | None or sulfonation auxiliary agents |

| Reaction Temperature | Mild to moderate (below 140 °C) | Moderate to high (up to 140 °C) |

| Yield | High (>85%) | High (>80%) |

| Purity | High, low isomer content | High, but requires control to avoid isomers |

| Environmental Impact | Low, no corrosive gases | Higher, corrosive gases generated |

| Scalability | Suitable | Suitable with safety measures |

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced derivatives.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and under anhydrous conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acids: Formed from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antibacterial activities.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and mechanisms.

Industrial Applications: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Wirkmechanismus

The mechanism of action of 2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Isoquinoline Derivatives

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the isoquinoline family. Below is a detailed analysis:

Substituent Position and Functional Group Variations

Reactivity and Application Differences

- Sulfonyl Chloride vs. Methylsulfanyl: The sulfonyl chloride group in the target compound enables electrophilic substitution reactions, such as coupling with amines to form sulfonamides.

- Hydroxyl vs. Sulfonyl Chloride : Hydroxyl-containing derivatives (e.g., MM0081.06) are more polar and may serve as intermediates for APIs requiring aqueous solubility. The sulfonyl chloride’s reactivity makes it more suited for synthetic chemistry applications, such as polymer crosslinking or prodrug synthesis .

Structural Effects on Physicochemical Properties

- Molecular Weight and Polarity: The sulfonyl chloride group increases molecular weight (C₁₀H₁₀ClNO₂S: ~243.7 g/mol) compared to hydroxylated analogs (e.g., MM0081.06: ~223.7 g/mol). This difference impacts solubility, with sulfonyl chlorides typically being less water-soluble but more reactive in organic solvents.

- Hydrogen Bonding: Hydroxyl groups in MM0081.06 and MM0081.28 facilitate hydrogen bonding, enhancing crystallinity and stability. Sulfonyl chlorides lack H-bond donors, reducing crystalline stability but increasing versatility in reactions .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: Hydroxylated isoquinolines (e.g., MM0081.28) are prioritized in API synthesis due to their biocompatibility. Sulfonyl chloride derivatives are more niche, used in targeted drug delivery systems or as covalent inhibitors .

- Material Science : The reactivity of sulfonyl chlorides supports applications in polymer modification, whereas methylsulfanyl analogs may serve as ligands in catalysis .

Biologische Aktivität

2-Methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride (CAS: 947499-01-6) is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of isoquinoline derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

The chemical properties of 2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 245.73 g/mol |

| Boiling Point | 359.7 ± 42.0 °C |

| Density | 1.335 ± 0.06 g/cm³ |

| pKa | 7.34 ± 0.20 |

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including various isoquinoline-based compounds, exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of a series of synthesized compounds, including those related to isoquinoline derivatives. The results showed that several compounds displayed promising activity against resistant bacterial strains, suggesting that modifications in the sulfonamide structure can enhance their efficacy against infections .

Anticancer Activity

The anticancer potential of isoquinoline derivatives has been extensively studied. In one notable case, hybrid molecules incorporating isoquinoline structures were synthesized and tested against various cancer cell lines, including breast (MCF-7), colon (HCT-15), and lung (NCI-H522) cancers. The results demonstrated that certain derivatives exhibited IC50 values in the sub-micromolar range, indicating potent anticancer activity . The presence of the sulfonyl group was found to be crucial for enhancing bioactivity through redox processes .

Anti-inflammatory Activity

In vitro studies have shown that compounds with sulfonamide groups possess significant anti-inflammatory properties. A specific study highlighted that certain isoquinoline derivatives exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac, indicating their potential as effective anti-inflammatory agents . This suggests that the structural features of 2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride may contribute to its efficacy in reducing inflammation.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of sulfonamide derivatives and assessed their antimicrobial activities using standard bioassays. Compounds were tested against Gram-positive and Gram-negative bacteria, with some exhibiting significant inhibition zones compared to controls. Notably, compound 5c showed an IC50 value of 110 μg/mL against certain bacterial strains, underscoring the potential of these derivatives in treating bacterial infections .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer properties, isoquinoline derivatives were subjected to MTT assays across multiple cancer cell lines. Compounds derived from the isoquinoline scaffold displayed varied levels of cytotoxicity, with some achieving IC50 values as low as 0.31 µM in breast cancer models. These findings support the hypothesis that structural modifications can lead to enhanced therapeutic profiles for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.